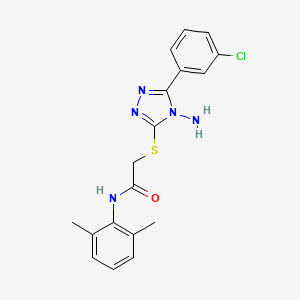
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un cycle triazole, d'un groupe chlorophényle et d'une partie diméthylphénylacétamide. Il suscite un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution, souvent en utilisant des composés aromatiques chlorés et des catalyseurs appropriés.
Formation de l'éther thiolique : La liaison éther thiolique est formée en faisant réagir le dérivé du triazole avec un composé thiol.
Formation de l'acétamide : La dernière étape consiste en l'acylation du composé intermédiaire avec le chlorure de 2,6-diméthylphénylacétyle en milieu basique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse mentionnées ci-dessus afin d'assurer un rendement élevé et une pureté optimale. Cela comprend l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le transformant en un groupe amino.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers composés aromatiques substitués selon les réactifs utilisés.
4. Applications dans la recherche scientifique
Le 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe chlorophényle sont considérés comme jouant un rôle crucial dans la liaison aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((4-Amino-5-phényl-4H-1,2,4-triazol-3-yl)thio)-N-phénylacétamide
- 2-((4-Amino-5-(4-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide
Unicité
Le 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diméthylphényl)acétamide est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe 3-chlorophényle, en particulier, le différencie des autres composés similaires et peut contribuer à ses interactions et activités spécifiques.
Propriétés
Numéro CAS |
577985-08-1 |
|---|---|
Formule moléculaire |
C18H18ClN5OS |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-5-3-6-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Clé InChI |
QMBROLSDUUOGCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
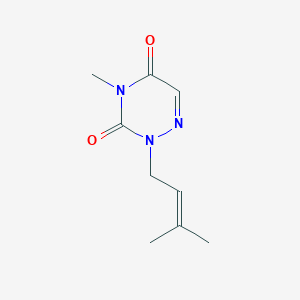
![(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12012630.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)
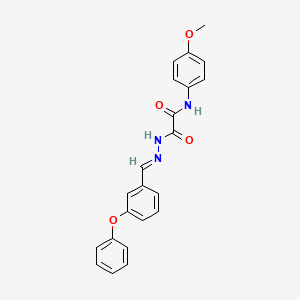
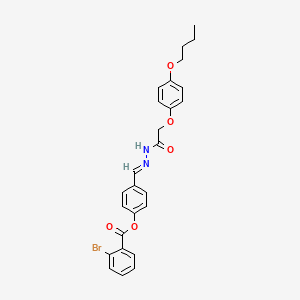
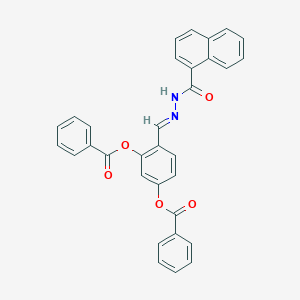
![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012662.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)
![2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012675.png)
![2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid](/img/structure/B12012682.png)
![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)
